4-Bromo-2-{3-[(2-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol
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Overview
Description
4-Bromo-2-{3-[(2-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, methoxy, and phenol groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{3-[(2-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{3-[(2-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyrazine ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrazine compounds.
Scientific Research Applications
4-Bromo-2-{3-[(2-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{3-[(2-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective COX-2 inhibitory activity.
Imidazo[1,2-a]pyridines: Exhibit diverse bioactivity, including antiviral, antibacterial, and anticancer properties.
Uniqueness
4-Bromo-2-{3-[(2-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxyphenyl group enhances its reactivity and potential for forming various derivatives.
Properties
Molecular Formula |
C19H15BrN4O2 |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-bromo-2-[3-(2-methoxyanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C19H15BrN4O2/c1-26-16-5-3-2-4-14(16)22-19-18(13-10-12(20)6-7-15(13)25)23-17-11-21-8-9-24(17)19/h2-11,22,25H,1H3 |
InChI Key |
BTRWZYCAKXCSBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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